molecular formula C8H5ClN2O2 B13985710 4-Chloro-1H-indazole-7-carboxylic acid

4-Chloro-1H-indazole-7-carboxylic acid

Cat. No.: B13985710
M. Wt: 196.59 g/mol
InChI Key: PZXJUSYGONNPMD-UHFFFAOYSA-N
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Description

4-Chloro-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 7th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazoles, alcohols, amines, and other functionalized derivatives .

Scientific Research Applications

4-Chloro-1H-indazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the chlorine atom and the carboxylic acid group, which can influence its reactivity and biological activity. This specific arrangement allows for unique interactions with biological targets and can result in distinct pharmacological properties compared to other indazole derivatives .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

4-chloro-1H-indazole-7-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-1-4(8(12)13)7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13)

InChI Key

PZXJUSYGONNPMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NNC2=C1C(=O)O)Cl

Origin of Product

United States

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